molecular formula C9H6BrNS B144467 2-Bromo-5-phenylthiazole CAS No. 133311-51-0

2-Bromo-5-phenylthiazole

Cat. No. B144467
M. Wt: 240.12 g/mol
InChI Key: DQKKZVBNEAECJZ-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylthiazole is a compound that belongs to the thiazole family, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of the bromine atom at the second position and a phenyl group at the fifth position on the thiazole ring is characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of ammonium salts of isothiazolethiones with various reagents. For instance, the reaction with p-bromophenacyl bromide can yield 5-(p-bromophenacylthio)-isothiazoles . Although not directly synthesizing 2-Bromo-5-phenylthiazole, this method provides insight into the synthetic routes that could be adapted for its production. Additionally, the reaction of thioureas with phenacyl bromides has been shown to yield trisubstituted thiazoles, which suggests a potential synthetic pathway for 2-Bromo-5-phenylthiazole by choosing appropriate starting materials .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was investigated using FT-IR, NMR, and computational methods . Similarly, the structure of 2-bromo-5-nitrothiazole was studied using FTIR, FT-Raman, and quantum chemical calculations . These studies provide a framework for understanding the molecular structure of 2-Bromo-5-phenylthiazole, which can be analyzed using similar techniques.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the ring. The reactivity of such compounds can be influenced by substituents on the thiazole ring, as seen in the study of the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides leading to new thiazole synthesis . The chemical reactivity can also be predicted using Conceptual Density Functional Theory (CDFT), which provides insights into global reactivity descriptors and local nucleophilic/electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized by their vibrational frequencies, molecular geometry, thermodynamic properties, and non-linear optical properties. For example, the vibrational assignment and analysis of 2-bromo-5-nitrothiazole were carried out using experimental and theoretical data, providing information on the compound's stability and reactivity . The first hyperpolarizability of a compound is indicative of its suitability for non-linear optical (NLO) studies, which is an important physical property . These analyses are relevant for understanding the properties of 2-Bromo-5-phenylthiazole.

Scientific Research Applications

Microwave Irradiation in Synthesis

Derivatives of 2-amino-4-phenylthiazole, such as 2-amino-5-bromo-4-phenylthiazole, have garnered significant scientific interest due to their broad spectrum of biological activities. The synthesis of these derivatives under microwave irradiation has been explored to address challenges like long reaction times in traditional synthesis methods (Khrustalev, 2009).

Antitumor Activity

2-Aminothiazole derivatives, including those with bromo and phenyl substitutions, have been evaluated for their antitumor activities. Certain compounds in this series demonstrated potent antitumor activities, prompting investigations into structure-activity relationships (Li et al., 2016).

Potential as Plant Growth Regulators

The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, starting from α-bromo ketones, has been conducted for testing as potential plant growth regulators (Teitei, 1980).

Corrosion Inhibition

Phenylthiazole derivatives, including 2-acetylamino-5-p-bromophenylazo-4-phenylthiazole, have been studied for their inhibitive action on zinc corrosion in hydrochloric acid solutions. These studies included methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Fouda et al., 2008).

Synthesis of Novel Compounds

Reactions involving 5-Bromoacetyl-4-methyl-2-phenylthiazole have led to the synthesis of various derivatives such as pyrrolidinopyrazolione, pyrazole, triazoline, thiadiazoline, and 5-arylazothiazole derivatives. These compounds were confirmed through spectral and analytical analyses (Abdelhamid et al., 2000).

Antidepressant Activity and Toxicological Properties

The synthesis of 3-aryloxy- and 3-phenylsulfanylthietane 1,1-dioxides, starting from 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, was investigated for antidepressant activity. Notably, one compound demonstrated significant antidepressant effects, comparable to reference drugs, with predictions of low toxicity risks (Klen et al., 2016).

Acetylcholinesterase Inhibitors

N-Acyl-4-phenylthiazole-2-amines, synthesized from substituted 2-bromo-1-acetophenones, have shown inhibitory activity on acetylcholinesterase. One compound, in particular, demonstrated superior inhibitory activity compared to known inhibitors (Ma et al., 2014).

Safety And Hazards

Safety data sheets suggest that “2-Bromo-5-phenylthiazole” may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While specific future directions for “2-Bromo-5-phenylthiazole” are not mentioned in the retrieved papers, thiazoles are a versatile heterocycle present in several drugs used in cancer therapy . This suggests that “2-Bromo-5-phenylthiazole” and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name

2-bromo-5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKZVBNEAECJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444076
Record name 2-Bromo-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-phenylthiazole

CAS RN

133311-51-0
Record name 2-Bromo-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-phenyl-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M D'Auria, C Distefano, F D'Onofrio… - Journal of the …, 2000 - pubs.rsc.org
The irradiation of 2,3-diodo-5-nitrothiophene in the presence of aromatic and heteroaromatic compounds gave the corresponding 2-aryl derivatives in high yields. The irradiation of 2,4-…
Number of citations: 11 pubs.rsc.org
F Johnson, WA Nasutavicus - The Journal of Organic Chemistry, 1963 - ACS Publications
-Cyanoalkyl thiocyanates, prepared from-chloroalkyl and o-(4-toluenesulfonyloxy) alkyl cyanides, are shown to undergo cyclization to derivatives of 2-bromo-4-aminothiazole by means …
Number of citations: 15 pubs.acs.org
M Maryška, L Svobodová, W Dehaen, M Hrabinová… - Pharmaceuticals, 2021 - mdpi.com
… The reaction of the prepared amide 14 with ethynylmagnesium bromide [40] or magnesiated 2-bromo-5-phenylthiazole [41] gave alkynone 15 and 2-acylated 5-phenylthiazole 16, …
Number of citations: 2 www.mdpi.com

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